molecular formula C10H7F3N2O B3009382 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine CAS No. 1260764-00-8

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine

Cat. No.: B3009382
CAS No.: 1260764-00-8
M. Wt: 228.174
InChI Key: SKLVJIBAFSVIIM-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine (CAS 1260764-00-8) is a high-value oxazole-based chemical building block designed for research and development applications . With the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol, this compound features a oxazole ring core substituted with an amine group and a 3-(trifluoromethyl)phenyl moiety . The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and agrochemical research, as this functional group is known to influence a compound's metabolic stability, lipophilicity, and overall bioavailability . As a heterocyclic building block, it serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this and similar structures in the exploration of novel active compounds, particularly in the synthesis of fungicidal agents, where derivatives containing the trifluoromethyl group have demonstrated enhanced biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVJIBAFSVIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole derivatives, oxazoline derivatives, and substituted phenyl oxazoles.

Scientific Research Applications

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine is being explored in several research domains:

Medicinal Chemistry

The compound is investigated as a potential therapeutic agent due to its pharmacological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways. For instance, studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. Molecular docking studies have been employed to understand its binding interactions with target proteins involved in microbial resistance.

Case Study: Antimycobacterial Activity

A study synthesized several oxazole derivatives and tested them against sensitive and resistant strains of Mycobacterium tuberculosis. Results indicated effective inhibition of bacterial growth, suggesting potential for further development as an antimicrobial agent.

Industrial Applications

In the agrochemical industry, this compound serves as a precursor for synthesizing pesticides and herbicides. Its unique chemical properties make it valuable for developing new agrochemical products.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine, differing primarily in substituents on the phenyl ring or heterocyclic core:

Compound Key Substituents Molecular Weight Notable Properties
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine 4-Fluorophenyl, 4-pyridyl ~285 g/mol Enhanced π-π stacking due to pyridyl; lower lipophilicity than –CF₃ analogs.
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl, thiazole core 257.7 g/mol Higher metabolic stability (thiazole vs. oxazole); Cl/F substituents increase polarity.
5-[3-(1H-imidazol-5-yl)phenyl]oxazol-2-amine 3-Imidazolylphenyl ~264 g/mol Basic imidazole improves water solubility; potential for hydrogen bonding.
5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine 3-Methoxyphenoxy, oxadiazole core 221.21 g/mol Ether linkage increases flexibility; methoxy group enhances bioavailability.

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The –CF₃ group in this compound reduces electron density on the oxazole ring compared to methoxy (–OCH₃) or imidazole substituents, affecting reactivity in electrophilic substitution reactions .
  • Thermal Stability : Oxazole derivatives with –CF₃ groups exhibit higher thermal stability than thiazole analogs, as seen in differential scanning calorimetry (DSC) studies .

Data Tables

Table 1: Key Structural Comparisons

Feature This compound 5-(4-Fluorophenyl)-4-(4-pyridyl)oxazol-2-amine 5-[(4-chloro-2-fluorophenyl)methyl]thiazol-2-amine
Core Heterocycle Oxazole Oxazole Thiazole
Aromatic Substituent 3-(Trifluoromethyl)phenyl 4-Fluorophenyl, 4-pyridyl 4-Chloro-2-fluorobenzyl
Molecular Weight (g/mol) ~270 (estimated) ~285 257.7
logP (Predicted) 2.8–3.2 1.9–2.3 2.5–3.0

Research Findings and Implications

  • Drug Design : The –CF₃ group in this compound offers a balance between lipophilicity and metabolic stability, making it a promising scaffold for kinase inhibitors .
  • Limitations : Compared to thiazole derivatives, oxazole cores may exhibit lower bioavailability due to reduced hydrogen-bonding capacity .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₈F₃N₃O
  • Molecular Weight : 229.18 g/mol

The presence of the trifluoromethyl group is significant, as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of oxazole derivatives, including this compound. In a study involving various N-aryl oxadiazole derivatives, compounds similar to this compound exhibited significant growth inhibition against multiple cancer cell lines. For instance, derivatives showed percent growth inhibitions (PGIs) ranging from 56% to over 85% against cell lines such as OVCAR-8 and NCI-H40 .

Cell Line Percent Growth Inhibition (PGI)
OVCAR-885.26%
NCI-H4075.99%
MDA-MB-23156.88%

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Flow cytometry assays have indicated that similar compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to molecular targets, facilitating stronger interactions with receptors involved in cellular signaling pathways.

Study on Anticancer Effects

In a comprehensive study published by the National Cancer Institute, various oxadiazole derivatives were tested against a panel of 59 cancer cell lines. The results indicated that certain derivatives showed enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the oxazole ring and substituents significantly influenced biological activity. For instance, increasing electron-withdrawing characteristics improved potency against specific cancer types, suggesting a correlation between electronic properties and bioactivity .

Q & A

Basic: What synthetic strategies are recommended for 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of oxazole derivatives typically involves cyclization reactions. A common approach is the condensation of substituted benzoyl chlorides with aminonitriles or thioureas, followed by oxidative desulfurization. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C can enhance cyclization efficiency . Optimization includes:

  • Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Solvent effects: High-boiling solvents improve reaction homogeneity and yield.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates.
    Reference compounds like SU-101 and IMC38525 provide structural analogs for troubleshooting .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and oxazole C2-amine (δ 160–165 ppm in ¹³C). The trifluoromethyl group shows a singlet at ~δ -62 ppm in ¹⁹F NMR .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.17) using high-resolution instruments like Orbitrap Fusion Lumos .
  • IR spectroscopy: Detect N-H stretching (3300–3500 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:
Discrepancies may arise from assay-specific variables:

  • Cell line variability: Test across multiple lines (e.g., melanoma, leukemia) to assess selectivity .
  • Dose-response validation: Use IC₅₀ curves with triplicate measurements to minimize outliers.
  • Control normalization: Include reference inhibitors (e.g., VEGFR2 inhibitors like AAZ) to benchmark activity .
    Statistical tools like ANOVA or mixed-effects models can identify confounding factors .

Advanced: What structural features of this compound influence its kinase inhibition potential?

Answer:
Critical features include:

  • Oxazole core: Acts as a hydrogen-bond acceptor, mimicking ATP’s adenine in kinase binding pockets.
  • Trifluoromethyl group: Enhances lipophilicity and electron-withdrawing effects, improving target affinity .
  • Phenyl substitution: The 3-position on the phenyl ring optimizes steric compatibility with hydrophobic kinase domains.
    Methodological approach:
  • Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (PDB: 1Y6A) to model interactions .
  • Validate with mutagenesis studies targeting key residues (e.g., VEGFR2’s Lys868) .

Advanced: What methodologies are recommended for crystallographic analysis of this compound?

Answer:

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Structure solution: Employ SHELXD for phase determination via direct methods .
  • Refinement: SHELXL refines anisotropic displacement parameters and validates with R-factors (<5% discrepancy). Challenges include handling disorder in the trifluoromethyl group, addressed using PART instructions in SHELXL .

Advanced: How can computational models predict the metabolic stability of this compound?

Answer:

  • Quantum mechanics (QM): Calculate electron density maps to identify reactive sites (e.g., oxazole ring oxidation).
  • ADMET prediction: Tools like SwissADME estimate CYP450 metabolism and solubility (LogP ~2.5).
  • MD simulations: Simulate liver microsome interactions (100 ns trajectories) to assess hydrolysis susceptibility .

Basic: What in vitro assays are suitable for initial antioxidant activity screening?

Answer:

  • DPPH assay: Measure radical scavenging at 517 nm (IC₅₀ values <50 µM indicate potency) .
  • FRAP assay: Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.
  • Cell-based ROS assays: Use fluorescent probes (e.g., DCFH-DA) in HUVECs under oxidative stress .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

Answer:

  • Metabolic resistance: The CF₃ group reduces CYP450-mediated oxidation, enhancing half-life.
  • Membrane permeability: LogD calculations (e.g., Schrödinger’s QikProp) predict blood-brain barrier penetration.
  • In vivo validation: Radiolabeled (¹⁸F) analogs track biodistribution via PET imaging .

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